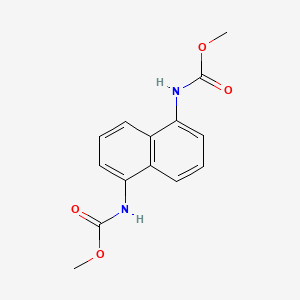
N,N'-(1,5-Naphthalenediyl)bis(methyl carbamate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-(1,5-Naphtalènediyl)bis(méthylcarbamate) est un composé organique de formule moléculaire C14H14N2O4. Il s'agit d'un dérivé du naphtalène, comportant deux groupes méthylcarbamate attachés aux positions 1 et 5 du cycle naphtalène.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
N,N'-(1,5-Naphtalènediyl)bis(méthylcarbamate) peut être synthétisé par réaction du diisocyanate de 1,5-naphtalène avec du méthanol. La réaction se déroule généralement dans des conditions douces, le diisocyanate réagissant avec le méthanol pour former les groupes méthylcarbamate correspondants.
Méthodes de production industrielle
Analyse Des Réactions Chimiques
Types de réactions
N,N'-(1,5-Naphtalènediyl)bis(méthylcarbamate) peut subir diverses réactions chimiques, notamment :
Hydrolyse : Le composé peut être hydrolysé en conditions acides ou basiques pour donner de la 1,5-naphtalènediamine et du méthanol.
Oxydation : Les conditions oxydantes peuvent conduire à la formation de dérivés du naphtalène avec différents groupes fonctionnels.
Substitution : Les groupes méthylcarbamate peuvent être substitués par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Hydrolyse : Solutions aqueuses acides ou basiques.
Oxydation : Agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Substitution : Nucléophiles tels que les amines ou les alcools.
Principaux produits formés
Hydrolyse : 1,5-naphtalènediamine et méthanol.
Oxydation : Divers dérivés du naphtalène oxydés.
Substitution : Dérivés du naphtalène avec des groupes carbamate substitués.
Applications de la recherche scientifique
N,N'-(1,5-Naphtalènediyl)bis(méthylcarbamate) a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments et comme agent pharmacologique.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action de N,N'-(1,5-Naphtalènediyl)bis(méthylcarbamate) dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec les enzymes ou les récepteurs, ce qui conduit à la modulation des voies biochimiques. Les cibles moléculaires et les voies exactes impliquées nécessiteraient une enquête plus approfondie par des études expérimentales.
Applications De Recherche Scientifique
N,N’-(1,5-Naphthalenediyl)bis(methyl carbamate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N’-(1,5-Naphthalenediyl)bis(methyl carbamate) depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Comparaison Avec Des Composés Similaires
Composés similaires
N,N'-(1,4-Naphtalènediyl)bis(méthylcarbamate) : Structure similaire mais avec des groupes carbamate aux positions 1 et 4.
N,N'-(1,8-Naphtalènediyl)bis(méthylcarbamate) : Structure similaire mais avec des groupes carbamate aux positions 1 et 8.
Propriétés
Numéro CAS |
63896-10-6 |
|---|---|
Formule moléculaire |
C14H14N2O4 |
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
methyl N-[5-(methoxycarbonylamino)naphthalen-1-yl]carbamate |
InChI |
InChI=1S/C14H14N2O4/c1-19-13(17)15-11-7-3-6-10-9(11)5-4-8-12(10)16-14(18)20-2/h3-8H,1-2H3,(H,15,17)(H,16,18) |
Clé InChI |
DIDUBGFFSUEEGU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















